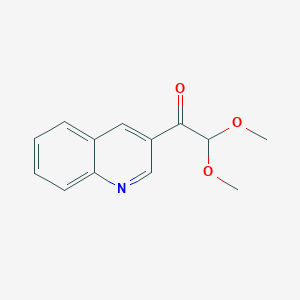

3-(Dimethoxyacetyl)quinoline

Descripción

3-(Dimethoxyacetyl)quinoline is a quinoline derivative characterized by a dimethoxyacetyl substituent at the 3-position of the quinoline core. Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties. The dimethoxyacetyl group introduces unique electronic and steric effects, influencing reactivity, solubility, and biological interactions.

Propiedades

Fórmula molecular |

C13H13NO3 |

|---|---|

Peso molecular |

231.25 g/mol |

Nombre IUPAC |

2,2-dimethoxy-1-quinolin-3-ylethanone |

InChI |

InChI=1S/C13H13NO3/c1-16-13(17-2)12(15)10-7-9-5-3-4-6-11(9)14-8-10/h3-8,13H,1-2H3 |

Clave InChI |

GEICZZGSGSVQAE-UHFFFAOYSA-N |

SMILES canónico |

COC(C(=O)C1=CC2=CC=CC=C2N=C1)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Thieno[2,3-b]quinoline Derivatives

- Structure: Thieno[2,3-b]quinoline (e.g., compound 7 in ) incorporates a fused thiophene ring at the 2,3-position of quinoline.

- Synthesis: Derived from 3-bromoquinoline precursors via iodine-mediated cyclization .

- Pharmacology: Exhibits notable anticancer and antimicrobial activities due to planar fused-ring systems enhancing DNA intercalation .

- Comparison: Unlike 3-(Dimethoxyacetyl)quinoline, thieno[2,3-b]quinoline lacks polar acetyl groups, reducing solubility but increasing planar rigidity for DNA binding.

Indolo[3,2-c]quinoline (γ-Carboline)

- Structure: Features a fused indole ring at the 3,2-position of quinoline .

- Synthesis: Synthesized via Rh(III)-catalyzed dimerization of 2-alkynylanilines, offering high atom economy .

- Pharmacology: Known for antiviral and anticancer properties, likely due to intercalation and Topoisomerase II inhibition .

- Comparison: The fused indole system in γ-carboline contrasts with the acetyl group in 3-(Dimethoxyacetyl)quinoline, suggesting divergent binding modes.

4-Substituted Quinolines (Chloroquine/Hydroxychloroquine)

- Structure: Piperazine or oxazine substituents at the 4-position of quinoline .

- Pharmacology : Antimalarial and antiviral activities via lysosomal pH modulation and immune response alteration .

- Comparison: Substitution at the 4-position (vs. 3-position in 3-(Dimethoxyacetyl)quinoline) significantly alters pharmacokinetics and target specificity.

3-Substituted Phenylthioquinolines

- Structure: Includes 3-(methoxy/bromo/hydroxyphenylthio)quinoline derivatives ().

- Synthesis : High-yield (>90%) via nucleophilic substitution or Sawada coupling .

- Pharmacology : Antifungal activity against Candida spp., with methoxy groups enhancing lipophilicity .

- Comparison: The dimethoxyacetyl group in 3-(Dimethoxyacetyl)quinoline may offer superior metabolic stability compared to thioether linkages.

2-Methoxyquinoline-3-carbaldehyde Derivatives

- Structure : Methoxy at 2-position and aldehyde at 3-position (e.g., compound 15a–j in ).

- Synthesis : Vilsmeier–Haack formylation followed by methoxy installation .

- Pharmacology : Combretastatin analogs show antiproliferative activity by tubulin inhibition .

- Comparison: The dimethoxyacetyl group in 3-(Dimethoxyacetyl)quinoline could provide different electronic effects compared to aldehyde functionalities.

Physicochemical and Pharmacokinetic Comparisons

Mechanistic Insights

- DNA Intercalation: Thieno[2,3-b]quinoline and γ-carboline derivatives intercalate into DNA via planar fused rings , whereas 3-(Dimethoxyacetyl)quinoline’s acetyl group may hinder intercalation but enhance solubility for membrane penetration.

- Antifungal Action: 3-(Methoxyphenylthio)quinolines disrupt fungal membranes via lipophilic interactions ; the dimethoxyacetyl group could offer similar mechanisms with improved pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.